molecular formula C18H17D9N4O2 B1164629 AB-PINACA-d9 (exempt preparation)

AB-PINACA-d9 (exempt preparation)

Numéro de catalogue B1164629
Poids moléculaire: 339.5
Clé InChI: GIMHPAQOAAZSHS-XKXPCLCBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AB-PINACA-d9 (exempt preparation) is intended for use as an internal standard for the quantification of AB-PINACA by GC- or LC-MS. AB-PINACA is a synthetic cannabinoid which has recently been identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. AB-PINACA should not be confused with APINACA (also called AKB48;  Item Nos. ISO00060 | ISO60060), another indazole designed with a carboxamide moiety. The biochemical, physiological, and toxicological properties of AB-PINACA have not been determined. AB-PINACA-d9 is regulated as a Schedule I compound in the United States. AB-PINACA-d9 (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.

Applications De Recherche Scientifique

Metabolic Profile and Pharmacodynamics

  • Metabolic Pathways and Pharmacodynamics of AB-PINACA
    • AB-PINACA exhibits unique pharmacodynamic properties at CB1 receptors, including greater efficacy for G-protein activation and higher potency for adenylyl cyclase inhibition compared to Δ9-THC. It also leads to greater desensitization of CB1 receptors (e.g., tolerance). The monohydroxy metabolites of AB-PINACA retain affinity and full agonist activity at CB1Rs, which may contribute to its pronounced adverse effects compared to marijuana. The metabolic profile of AB-PINACA, including limited glucuronide formation and the production of metabolically stable active phase I metabolites, is also noted as atypical (Hutchison et al., 2018).

Metabolite Detection and Distribution

  • Detection of AB-PINACA in Biological Samples
    • AB-PINACA is detectable in biological fluids like blood and urine, and its presence in hair samples has also been reported. An interesting finding is the unusual distribution of the drug between head and pubic hair, suggesting potential contamination from urine or other sources. This infrequent distribution pattern and the methodology for detection highlight the analytical challenges and the peculiarities of AB-PINACA's presence in biological specimens (Arbouche et al., 2019).

Metabolite Profiling

  • Profiling of AB-PINACA Metabolites
    • AB-PINACA and its 5-fluoro analog, 5F-AB-PINACA, demonstrate a range of metabolites produced through various biotransformations. Notably, AB-PINACA predominantly undergoes hydrolysis to AB-PINACA carboxylic acid, carbonyl-AB-PINACA, and hydroxypentyl AB-PINACA. The metabolic stability and the resulting metabolites emphasize the complexity of interpreting AB-PINACA's pharmacokinetics and its potential interactions with other substances (Wohlfarth et al., 2015).

Interactions with Drug-Metabolizing Enzymes

  • Inhibitory Effects on Metabolizing Enzymes
    • AB-PINACA has been shown to inhibit several human major cytochrome P450s (CYPs) and transporters. Notably, it exhibits reversible inhibition on metabolic activities of CYP2C8, CYP2C9, and CYP2C19, and transport activity of OAT3. It also demonstrates time-dependent inhibition on CYP3A4. This data suggests potential drug-drug interactions, particularly with CYP3A4 substrates, and necessitates careful consideration of interactions with other substances (Park et al., 2020).

Propriétés

Nom du produit

AB-PINACA-d9 (exempt preparation)

Formule moléculaire

C18H17D9N4O2

Poids moléculaire

339.5

InChI

InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1/i1D3,4D2,5D2,8D2

Clé InChI

GIMHPAQOAAZSHS-XKXPCLCBSA-N

SMILES

O=C(N[C@H](C(N)=O)C(C)C)C1=NN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C2=C1C=CC=C2

Synonymes

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(pentyl-2,2/',3,3/',4,4/',5,5,5-d9)-1H-indazole-3-carboxamide

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AB-PINACA-d9 (exempt preparation)
Reactant of Route 2
AB-PINACA-d9 (exempt preparation)
Reactant of Route 3
AB-PINACA-d9 (exempt preparation)
Reactant of Route 4
AB-PINACA-d9 (exempt preparation)
Reactant of Route 5
AB-PINACA-d9 (exempt preparation)
Reactant of Route 6
AB-PINACA-d9 (exempt preparation)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.